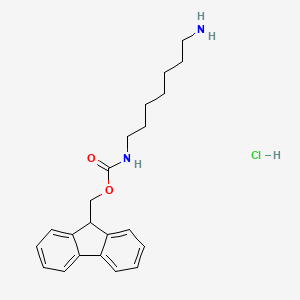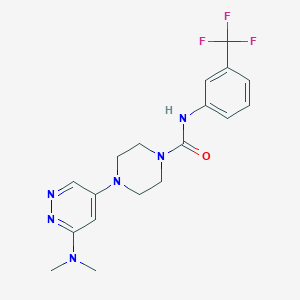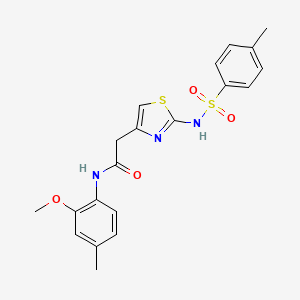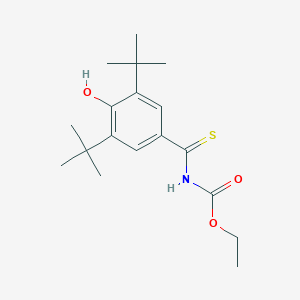
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate, also known as EDBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the family of carbamates, which are widely used in the chemical industry as pesticides, herbicides, and fungicides. However, EDBC has been found to have unique properties that make it a promising candidate for a range of scientific applications.
Mecanismo De Acción
The mechanism of action of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is not yet fully understood. However, it is thought to work by scavenging free radicals and preventing them from causing damage to cells. This is achieved by the presence of the carbamate group, which can react with free radicals and neutralize them.
Biochemical and physiological effects:
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has been found to have a range of biochemical and physiological effects. Studies have shown that it can protect cells from oxidative stress, reduce inflammation, and improve cognitive function. It has also been found to have a protective effect on the cardiovascular system, reducing the risk of heart disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate for lab experiments is its strong antioxidant properties. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate. One area of interest is in the development of new antioxidant therapies for the treatment of disease. Another potential application is in the development of new materials for use in electronics and other industries. Further research is needed to fully understand the mechanism of action of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate and to explore its potential applications in a range of fields.
Métodos De Síntesis
The synthesis of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzenecarbothioic acid with ethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of antioxidant therapy. Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has been found to have strong antioxidant properties, which can help to protect cells from damage caused by free radicals. This has potential applications in the treatment of a range of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
ethyl N-(3,5-ditert-butyl-4-hydroxybenzenecarbothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-8-22-16(21)19-15(23)11-9-12(17(2,3)4)14(20)13(10-11)18(5,6)7/h9-10,20H,8H2,1-7H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRVCMAZZGZARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)
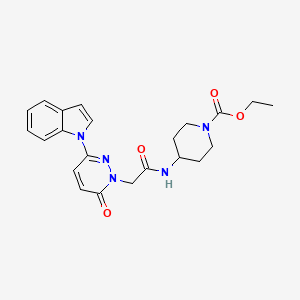
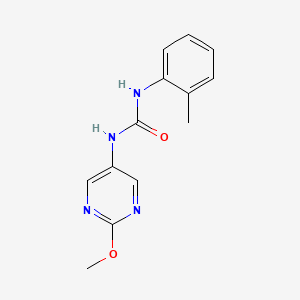
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2438802.png)
